Cas no 4792-67-0 (ethyl 5-chloro-1H-indole-2-carboxylate)

Ethyl 5-chloro-1H-indole-2-carboxylate is a versatile indole derivative widely used in pharmaceutical and organic synthesis. Its key structural features include a chloro-substituted indole core and an ethyl ester group at the 2-position, making it a valuable intermediate for constructing biologically active compounds. The chloro substituent enhances reactivity in electrophilic substitutions, while the ester group allows further functionalization via hydrolysis or reduction. This compound is particularly useful in medicinal chemistry for developing indole-based scaffolds with potential therapeutic applications. It exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its compatibility with various reaction conditions makes it a preferred choice for researchers in heterocyclic chemistry.
ethyl 5-chloro-1H-indole-2-carboxylate structure
4792-67-0 structure
商品名:ethyl 5-chloro-1H-indole-2-carboxylate
CAS番号:4792-67-0
MF:C11H10ClNO2
メガワット:223.6556
MDL:MFCD00005610
CID:45324
PubChem ID:78518

ethyl 5-chloro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-chloro-2-indolecarboxylate
    • Ethyl 5-chloroindole-2-carboxylate
    • 5-Chloroindole-2-Carboxylic Acid Ethyl Ester
    • 2-CARBETHOXY-5-CHLOROINDOLE
    • ethyl 5-chloro-1H-indole-2-carboxylate
    • Ethyl-5-chloroindole-2-carboxylate
    • 5-Chloroindole-2-carboxylic acid ethyl
    • 2-(Ethoxycarbonyl)-5-chloro-indole
    • 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester
    • LWKIFKYHCJAIAB-UHFFFAOYSA-N
    • 5-chloro-1H-indole-2-carboxylic acid ethyl ester
    • NSC94209
    • PubChem7173
    • 5-chloroindole-2-carboxylicacidethylester
    • 5-chloro-2
    • AC-3602
    • PB42892
    • 4792-67-0
    • MFCD00005610
    • NSC 94209
    • AMY2902
    • NS00031738
    • A7316
    • 5-Cl-ICA-OEt
    • ethyl 5-chloro-indole-2-carboxylate
    • Ethyl 5-chloro-2-indole-carboxylate
    • 5-chloro-2-Indolecarboxylic Acid Ethyl Ester
    • Ethyl-5-chloroindol-2-carboxylate
    • AB01332407-02
    • ethyl 5-chloro-1H-indole-2-carboxylate;Ethyl 5-chloroindole-2-carboxylate
    • EINECS 225-345-6
    • Ethyl 5-chloro-1H-indole-2-carboxylate #
    • EN300-261669
    • AKOS000430565
    • CS-W001969
    • FT-0601297
    • Ethyl 5-chloro-2-indolecarboxylate, 97%
    • BB 0305524
    • ethyl5-chloro-1H-indole-2-carboxylate
    • InChI=1/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
    • Q-102569
    • Indole-2-carboxylic acid, 5-chloro-, ethyl ester
    • NCGC00341509-01
    • SCHEMBL42366
    • SY007648
    • LWKIFKYHCJAIAB-UHFFFAOYSA-
    • NSC-94209
    • 5-chloro-1h indole-2-carboxylic acid ethyl ester
    • FS-2413
    • E0696
    • DTXSID90197352
    • C-4600
    • STK051034
    • BBL012857
    • DB-007026
    • MDL: MFCD00005610
    • インチ: 1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
    • InChIKey: LWKIFKYHCJAIAB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])N2[H]
    • BRN: 170255

計算された属性

  • せいみつぶんしりょう: 223.04000
  • どういたいしつりょう: 223.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 42.1
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: イエローパウダ
  • 密度みつど: 1.2405 (rough estimate)
  • ゆうかいてん: 168.0 to 172.0 deg-C
  • ふってん: 375°C at 760 mmHg
  • フラッシュポイント: 180.6℃
  • 屈折率: 1.5500 (estimate)
  • PSA: 42.09000
  • LogP: 2.99800
  • ようかいせい: 自信がない

ethyl 5-chloro-1H-indole-2-carboxylate セキュリティ情報

ethyl 5-chloro-1H-indole-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 5-chloro-1H-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033386-5g
Ethyl 5-chloro-1H-indole-2-carboxylate
4792-67-0 98%
5g
¥56.00 2024-05-12
eNovation Chemicals LLC
D504603-1g
ethyl 5-chloro-1H-indole-2-carboxylate
4792-67-0 97%
1g
$200 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17554-5g
Ethyl 5-chloroindole-2-carboxylate, 98%
4792-67-0 98%
5g
¥3025.00 2023-03-16
Enamine
EN300-261669-5g
ethyl 5-chloro-1H-indole-2-carboxylate
4792-67-0
5g
$206.0 2023-09-14
TRC
C367030-25g
5-Chloroindole-2-carboxylic Acid Ethyl Ester
4792-67-0
25g
$ 315.00 2022-04-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007648-10g
Ethyl 5-Chloroindole-2-carboxylate
4792-67-0 ≥98%
10g
¥90.00 2024-07-09
Chemenu
CM103264-100g
Ethyl 5-chloro-1H-indole-2-carboxylate
4792-67-0 95+%
100g
$112 2021-08-06
TRC
C367030-100g
5-Chloroindole-2-carboxylic Acid Ethyl Ester
4792-67-0
100g
$ 995.00 2022-04-01
Ambeed
A258014-100g
Ethyl 5-chloro-1H-indole-2-carboxylate
4792-67-0 98%
100g
$113.0 2024-04-15
eNovation Chemicals LLC
D402931-1kg
Ethyl 5-chloro-2-indolecarboxylate
4792-67-0 97%
1kg
$1800 2024-06-05

ethyl 5-chloro-1H-indole-2-carboxylate 関連文献

ethyl 5-chloro-1H-indole-2-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 5-Chloro-1H-Indole-2-Carboxylate (CAS No. 4792-67-0): Properties, Applications, and Industry Insights

Ethyl 5-chloro-1H-indole-2-carboxylate (CAS No. 4792-67-0) is a specialized organic compound belonging to the indole carboxylate family. This heterocyclic molecule features a chloro-substituted indole core esterified with an ethyl group, making it a versatile intermediate in pharmaceutical and agrochemical research. With the growing demand for indole derivatives in drug discovery, this compound has garnered significant attention due to its unique structural properties and reactivity.

The molecular structure of ethyl 5-chloro-1H-indole-2-carboxylate combines a chloroindole scaffold with an ester functionality, offering dual reactivity sites for further chemical modifications. Researchers frequently explore its potential as a building block for biologically active compounds, particularly in the development of kinase inhibitors and serotonin receptor modulators. Recent studies highlight its utility in medicinal chemistry, where indole-based frameworks are pivotal for designing novel therapeutic agents.

In the context of green chemistry trends, synthetic routes for CAS 4792-67-0 have evolved to incorporate catalytic methods and solvent-free conditions. This aligns with the pharmaceutical industry's push toward sustainable synthesis, addressing common search queries like "eco-friendly indole derivative preparation." Analytical techniques such as HPLC and NMR are routinely employed to verify the purity of this compound, ensuring compliance with stringent quality control standards demanded by regulatory bodies.

The compound's physicochemical properties—including its melting point (typically 120-123°C) and solubility profile—make it suitable for diverse reaction conditions. Its stability under acidic environments has been particularly noted in patent literature, with applications in multi-step synthesis of complex molecules. Laboratories often source ethyl 5-chloro-1H-indole-2-carboxylate for constructing indole-alkaloid analogs, responding to the rising interest in natural product-inspired drug design.

Market analysts observe increasing procurement of 4792-67-0 by contract research organizations (CROs), coinciding with the expansion of small molecule drug discovery pipelines. The compound's role in developing selective enzyme inhibitors frequently appears in scientific literature, addressing trending topics like "targeted cancer therapies." Proper storage recommendations (desiccated, 2-8°C) and handling protocols are critical considerations for end-users, as emphasized in safety data sheets.

From a regulatory perspective, ethyl 5-chloro-1H-indole-2-carboxylate is classified as a standard research chemical without special restrictions, though compliance with Good Laboratory Practice (GLP) remains essential. The compound's spectral data (IR, MS, 1H/13C NMR) are well-documented, facilitating its identification in analytical method development workflows—a frequent pain point discussed in chromatography forums.

Emerging applications include its use in material science, where indole derivatives contribute to organic semiconductors and light-emitting materials. This interdisciplinary potential answers growing searches for "functional indole compounds in electronics." Suppliers typically offer CAS 4792-67-0 in research quantities (100mg to 1kg), with certificates of analysis confirming ≥98% purity by HPLC—a key purchasing criterion for quality-conscious buyers.

Ongoing research explores novel derivatives synthesized from ethyl 5-chloro-1H-indole-2-carboxylate, particularly in structure-activity relationship (SAR) studies. The compound's cost-effectiveness compared to similar halogenated indoles makes it attractive for academic and industrial labs alike. Technical discussions often focus on optimizing its N-alkylation and cross-coupling reactions, reflecting the compound's adaptability in modern synthetic strategies.

For researchers investigating heterocyclic chemistry, this compound serves as an excellent model system due to its balanced reactivity and stability. Recent publications describe its use in constructing fused polycyclic systems, addressing the pharmaceutical industry's need for complex molecular architectures. Proper waste disposal methods for halogenated organic compounds should always be followed, as emphasized in environmental compliance guidelines.

The future outlook for ethyl 5-chloro-1H-indole-2-carboxylate remains positive, with patent activity showing steady incorporation into new intellectual property filings. As computational chemistry advances, in silico screening of its derivative libraries accelerates discovery workflows—a hot topic in AI-assisted drug development circles. Its continued relevance underscores the enduring importance of indole chemistry in addressing contemporary scientific challenges.

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